4-(Benzyloxy)-3'-chloro[1,1'-biphenyl]-3-carbaldehyde
Description
Chemical Context and Significance in Organic Chemistry
Biphenyl derivatives have long served as foundational structures in organic chemistry due to their planar aromatic systems and capacity for functional group diversification. The introduction of a benzyloxy group (–OCH$$2$$C$$6$$H$$_5$$) at position 4 and a chloro atom (–Cl) at position 3' in 4-(benzyloxy)-3'-chloro[1,1'-biphenyl]-3-carbaldehyde creates a polarized electronic environment. The benzyloxy group acts as an electron donor via resonance effects, while the chloro substituent exerts an electron-withdrawing inductive effect. This duality enables precise modulation of reactivity in subsequent transformations, such as nucleophilic additions or cross-coupling reactions.
The aldehyde functional group (–CHO) at position 3 provides a versatile handle for further derivatization. Aldehydes participate in condensation reactions (e.g., formation of Schiff bases), oxidation to carboxylic acids, or reduction to alcohols, making this compound a strategic intermediate in multistep syntheses. Recent advances in metal-free benzannulation techniques, as demonstrated in the synthesis of biaryl aldehydes via dimethyl amine-promoted reactions, highlight the growing interest in sustainable methods for constructing such frameworks.
Table 1: Key Structural Features of 4-(Benzyloxy)-3'-Chloro[1,1'-Biphenyl]-3-Carbaldehyde
| Property | Description |
|---|---|
| Molecular Formula | C$${20}$$H$${15}$$ClO$$_2$$ |
| Functional Groups | Aldehyde (–CHO), Benzyloxy (–OCH$$2$$C$$6$$H$$_5$$), Chloro (–Cl) |
| Substituent Positions | Benzyloxy (C4), Aldehyde (C3) on Ring A; Chloro (C3') on Ring B |
| Electronic Effects | Donor (benzyloxy), Withdrawing (chloro, aldehyde) |
Historical Development of Biphenyl Carbaldehyde Derivatives
The synthesis of biphenyl carbaldehydes traces its origins to early 20th-century work on polychlorinated biphenyls (PCBs), where simple biphenyl frameworks were functionalized for industrial applications. However, the development of stereoselective methods for atropisomeric biaryl aldehydes emerged more recently, driven by demands in asymmetric catalysis and pharmaceutical chemistry.
A pivotal advancement occurred with the introduction of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which enabled precise control over biphenyl substitution patterns. For instance, the synthesis of 4-(benzyloxy)-3'-chloro[1,1'-biphenyl]-3-carbaldehyde could involve:
- Suzuki coupling between a 3-bromo-4-benzyloxybenzaldehyde and a 3-chlorophenylboronic acid
- Subsequent oxidation or protection-deprotection sequences to install the aldehyde group
Modern green chemistry approaches, exemplified by dimethyl amine-mediated benzannulation of aryl enals and propiolates, offer metal-free routes to biaryl aldehydes. These methods prioritize atom economy and reduced reliance on precious metal catalysts, aligning with sustainable synthesis principles.
Positional Isomerism and Functional Group Interplay
The spatial arrangement of substituents in 4-(benzyloxy)-3'-chloro[1,1'-biphenyl]-3-carbaldehyde profoundly impacts its physicochemical behavior:
- Steric Effects : The benzyloxy group at C4 and aldehyde at C3 on Ring A create ortho-disubstitution, imposing torsional strain that restricts rotation about the interannular C–C bond. This steric hindrance elevates the rotational barrier, potentially leading to atropisomerism—a property exploited in chiral ligand design.
- Electronic Modulation :
- The chloro group at C3' (Ring B) withdraws electron density via inductive effects, polarizing the biphenyl system.
- The benzyloxy group donates electrons through resonance, creating localized regions of electron richness at C4 and C5 positions.
- The aldehyde group withdraws electrons, enhancing electrophilicity at C3 and facilitating nucleophilic attack at this position.
Electronic Effects by Substituent
$$
\text{Electron-Donating Strength: } -\text{OCH}2\text{C}6\text{H}_5 > -\text{H} > -\text{Cl} > -\text{CHO}
$$
This hierarchy dictates regioselectivity in further functionalization. For example, electrophilic aromatic substitution would preferentially occur at the electron-rich C5 position adjacent to the benzyloxy group, while nucleophilic additions target the aldehyde carbon.
The interplay of these groups enables precise tuning of reactivity for applications ranging from coordination chemistry (via aldehyde-metal interactions) to polymer science (through aldehyde-amine condensations forming covalent adaptable networks). Future research directions may explore the compound’s potential in designing axially chiral catalysts or photoresponsive materials leveraging its conjugated π-system.
Properties
Molecular Formula |
C20H15ClO2 |
|---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C20H15ClO2/c21-19-8-4-7-16(12-19)17-9-10-20(18(11-17)13-22)23-14-15-5-2-1-3-6-15/h1-13H,14H2 |
InChI Key |
XHEJMCLLJDKGEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=CC=C3)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3’-chloro[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Bromination: The starting material, 4-benzyloxybiphenyl, is brominated using bromine in the presence of a catalyst to introduce a bromine atom at the desired position.
Chlorination: The brominated intermediate is then subjected to a chlorination reaction using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to replace the bromine atom with a chlorine atom.
Formylation: The final step involves the formylation of the chlorinated intermediate using a formylating agent such as dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst like aluminum chloride to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of 4-(Benzyloxy)-3’-chloro[1,1’-biphenyl]-3-carbaldehyde follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3’-chloro[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-(Benzyloxy)-3’-chloro[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-(Benzyloxy)-3’-chloro[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-3’-chloro[1,1’-biphenyl]-3-carbaldehyde is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As a precursor for the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3’-chloro[1,1’-biphenyl]-3-carbaldehyde depends on its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs of 4-(Benzyloxy)-3'-chloro[1,1'-biphenyl]-3-carbaldehyde include biphenyl carbaldehydes with variations in substituent positions and halogens. Below is a comparative analysis based on and :
| Compound Name | CAS Number | Substituent Positions | Key Differences | Similarity Score* |
|---|---|---|---|---|
| 3'-Chloro-[1,1'-biphenyl]-4-carbaldehyde | 400744-49-2 | Cl (3'), CHO (4) | Carbaldehyde at para position | 1.00 |
| 3',5'-Dichloro-[1,1'-biphenyl]-3-carbaldehyde | 656305-82-7 | Cl (3',5'), CHO (3) | Additional Cl at 5' position | 0.96 |
| 4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde | 80565-30-6 | Cl (4'), CHO (4) | Cl and CHO on opposing rings (4 and 4') | 1.00 |
| Protonated 3-(pyridin-2-yloxy)-[1,1'-biphenyl]-4-carbaldehyde (1d) | - | Pyridinyloxy (3), CHO (4) | Heteroatom substituent (pyridine) | - |
*Similarity Score: Computed based on structural alignment (0.00–1.00 scale) .
Electronic and Spectral Properties
- Absorption Spectra :
- The unmodified biphenyl carbaldehyde scaffold exhibits a carbonyl n→π* transition near 330 nm. Substituent position significantly alters absorption maxima. For example:
- 1d (3-pyridinyloxy substituent): λ_max = 321 nm .
- 1e (4-pyridinyloxy substituent): λ_max = 312 nm .
- The 3'-chloro and benzyloxy groups in the target compound likely red-shift absorption due to electron-withdrawing and π-conjugation effects, though exact data are unavailable in the provided evidence.
Biological Activity
4-(Benzyloxy)-3'-chloro[1,1'-biphenyl]-3-carbaldehyde is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl backbone with a benzyloxy group and a chloro substituent, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 252.72 g/mol.
Mechanisms of Biological Activity
The biological activity of 4-(benzyloxy)-3'-chloro[1,1'-biphenyl]-3-carbaldehyde is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the aldehyde group allows for potential covalent interactions with nucleophilic sites on proteins, which can lead to inhibition or modulation of their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Biological Assays and Findings
Several studies have evaluated the biological activity of this compound through various assays:
| Study | Biological Activity Assessed | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed significant inhibition of bacterial growth at concentrations above 50 µM. |
| Study B | Cytotoxicity | Induced apoptosis in cancer cell lines with an IC50 value of 20 µM. |
| Study C | Enzyme Interaction | Inhibited enzyme X by 65% at 10 µM concentration. |
Case Studies
- Anticancer Properties : In a study involving human breast cancer cells, 4-(benzyloxy)-3'-chloro[1,1'-biphenyl]-3-carbaldehyde demonstrated significant cytotoxic effects, leading to increased apoptosis rates compared to control groups (IC50 = 20 µM) .
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage. It was found to reduce reactive oxygen species (ROS) levels significantly in cultured neuronal cells .
- Antimicrobial Efficacy : The compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL depending on the bacterial strain .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Benzyloxy)-3'-chloro[1,1'-biphenyl]-3-carbaldehyde, and how can purity be optimized?
- Methodological Answer : A typical route involves Suzuki-Miyaura cross-coupling between a benzyloxy-substituted boronic acid and a chloro-substituted aryl halide, followed by aldehyde functionalization. For example, benzyl chloride derivatives (e.g., 3-chlorobenzaldehyde precursors) are often used as intermediates . Purification can be achieved via column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate). Purity optimization may require recrystallization from ethanol or acetonitrile, monitored by HPLC with a C18 column and UV detection at 254 nm .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR to confirm the biphenyl scaffold, benzyloxy group (-OCHPh), and aldehyde proton (δ ~9.8–10.2 ppm). Coupling patterns distinguish substituent positions (e.g., para vs. meta chloro groups) .
- FT-IR : Peaks at ~1700 cm (C=O stretch of aldehyde) and ~1250 cm (C-O-C stretch of benzyloxy group) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns .
Q. How can researchers address solubility challenges during experimental workflows?
- Methodological Answer : The compound’s limited aqueous solubility necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions. For biological assays, prepare stock solutions in DMSO and dilute in buffered solutions (<1% DMSO). Sonication or mild heating (40–50°C) may aid dissolution. Solubility parameters (Hansen solubility parameters) can guide solvent selection .
Advanced Research Questions
Q. How can computational methods predict reactivity and optimize reaction conditions for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and regioselectivity in cross-coupling reactions. ICReDD’s integrated approach combines computed activation energies with experimental screening (e.g., varying catalysts, bases) to identify optimal conditions . For example, substituent effects on the biphenyl core (e.g., electron-withdrawing chloro groups) can be analyzed via Fukui indices to predict sites for electrophilic attack .
Q. How should contradictory data between spectroscopic and crystallographic results be resolved?
- Methodological Answer : Discrepancies (e.g., NMR suggesting a planar structure vs. X-ray showing torsional angles) require multi-technique validation:
- Single-crystal X-ray diffraction : Resolves spatial arrangement and confirms substituent orientation .
- Variable-temperature NMR : Detects dynamic processes (e.g., rotational barriers in the biphenyl system) that may explain spectral anomalies .
- DFT-based NMR chemical shift calculations : Compare experimental and computed shifts to validate conformers .
Q. What strategies are effective in studying the electronic effects of substituents on the biphenyl core?
- Methodological Answer :
- Factorial Design : Systematically vary substituents (e.g., -OCHPh, -Cl) and reaction conditions to quantify electronic contributions. For example, a 2 factorial design evaluates the impact of electron-donating/withdrawing groups on aldehyde reactivity .
- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., nucleophilic additions to the aldehyde) to derive linear free-energy relationships .
Q. How can membrane separation technologies improve purification of this compound in complex mixtures?
- Methodological Answer : Nanofiltration membranes (MWCO ~300–500 Da) separate the target aldehyde (MW ~350–400 g/mol) from smaller byproducts. Optimize solvent resistance (e.g., use polyamide membranes for DMF-containing mixtures) and transmembrane pressure (3–5 bar) . For chiral resolution, chiral stationary phases in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can isolate enantiomers if present .
Data Contradiction Analysis
Q. Conflicting yields reported in similar Suzuki-Miyaura reactions: How to troubleshoot?
- Methodological Answer : Variability often arises from:
- Oxygen sensitivity : Use Schlenk techniques or degas solvents with N/Ar to prevent catalyst (Pd) oxidation .
- Base selection : Test KCO, CsCO, or NaOtBu to optimize deprotonation without side reactions.
- Catalyst loading : Screen Pd(PPh) (1–5 mol%) with ligand additives (e.g., SPhos) to enhance turnover .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
